molecular formula C9H18O2 B164445 2,6-Dimethylheptanoic acid CAS No. 60148-94-9

2,6-Dimethylheptanoic acid

货号: B164445
CAS 编号: 60148-94-9
分子量: 158.24 g/mol
InChI 键: MDAPKSVKYITQHQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

DL-2,6-二甲基庚酸可以通过各种合成路线合成。 一种常见的方法是在强碱(如氢化钠)存在下用甲基碘烷基化庚酸 . 反应通常在回流条件下进行,产物通过蒸馏或重结晶纯化。

工业生产方法

在工业环境中,DL-2,6-二甲基庚酸采用类似的合成路线,但规模更大。 该过程涉及使用连续流反应器,以确保产品的质量和产量一致 . 反应条件经过优化,以最大限度地提高效率并减少浪费。

化学反应分析

反应类型

DL-2,6-二甲基庚酸会发生各种化学反应,包括:

常用试剂和条件

形成的主要产物

    氧化: 酮或醛。

    还原: 醇。

    取代: 酰氯.

科学研究应用

Anaplerotic Therapy

Recent studies have highlighted the potential of dMC7 as an anaplerotic agent, particularly for patients with fatty acid oxidation disorders. These disorders can lead to energy deficits and metabolic crises due to impaired fatty acid metabolism.

  • Study Findings : In research involving fibroblasts from patients with very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency, treatment with dMC7 improved the profile of tricarboxylic acid (TCA) cycle intermediates compared to traditional treatments like heptanoic acid (C7). Specifically, intracellular levels of succinate, malate, and glutamate were significantly higher in dMC7-treated cells, indicating enhanced metabolic function and energy production .

Clinical Implications

The use of dMC7 in clinical settings is being explored for its efficacy in managing conditions such as:

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency : It has been shown to improve mitochondrial function and energy homeostasis in models of MCAD deficiency .
  • Other Metabolic Conditions : The compound is also being investigated for its potential benefits in diseases like Huntington's disease and glucose transporter type 1 deficiency syndrome (GLUT1DS) due to its ability to enhance cellular metabolism under stress conditions .

Role as a Bacterial Metabolite

dMC7 is recognized as a bacterial xenobiotic metabolite. It plays a role in understanding microbial metabolism and the impact of branched-chain fatty acids on gut health and microbiome interactions .

Research Applications

  • Cellular Metabolism Studies : dMC7 has been utilized in various experimental setups to study fatty acid metabolism, mitochondrial function, and the biochemical pathways involved in energy production.
  • Targeted Metabolomics : Researchers have employed targeted metabolomics techniques to analyze the effects of dMC7 on cellular respiration rates and TCA cycle dynamics, providing insights into its metabolic pathways .

Comparative Analysis of Fatty Acids

To better understand the effectiveness of dMC7 compared to other fatty acids, a comparative analysis is presented below:

Fatty AcidMolecular StructureKey BenefitsClinical Applications
This compound (dMC7)StructureImproved TCA cycle intermediates; Anaplerotic potentialMCAD deficiency; VLCAD deficiency
Heptanoic Acid (C7)StructureEstablished anaplerotic agent; Less effective than dMC7Long-chain fatty acid oxidation disorders
6-Amino-2,4-dimethylheptanoic Acid (AdMC7)StructureEnhanced metabolic profiles; Potentially better than C7Similar applications as dMC7

相似化合物的比较

类似化合物

独特性

DL-2,6-二甲基庚酸因其支链结构而独一无二,这种结构赋予其独特的化学和生物学性质。 它能够抑制特定细菌的生长并作为酶促反应的底物,使其在各种研究和工业应用中具有价值 .

生物活性

2,6-Dimethylheptanoic acid (DMHA) is a branched-chain fatty acid with the molecular formula C₉H₁₈O₂ and a molecular weight of approximately 158.24 g/mol. This compound has garnered attention due to its unique chemical properties and significant biological activities, particularly in metabolic processes and microbiological applications.

Chemical Structure and Properties

The structural uniqueness of DMHA arises from the presence of two methyl groups at the second and sixth carbon positions of the heptanoic acid backbone. This branching affects its solubility, reactivity, and interaction with biological systems.

Property This compound Heptanoic Acid Octanoic Acid
Molecular FormulaC₉H₁₈O₂C₇H₁₄O₂C₈H₁₆O₂
Molecular Weight158.24 g/mol142.18 g/mol144.21 g/mol
StructureBranchedStraight-chainStraight-chain
Key Biological ActivityInhibits bacterial growthNone notedNone noted

Metabolic Role

DMHA plays a crucial role in fatty acid metabolism. It serves as a substrate for carnitine octanoyltransferase, facilitating its conversion into acylcarnitine for mitochondrial transport and subsequent β-oxidation. This process is particularly important in cells with deficiencies in mitochondrial fatty acid metabolism, where DMHA has been shown to enhance the profile of tricarboxylic acid (TCA) cycle intermediates, thereby improving energy production pathways .

Antimicrobial Properties

Research indicates that DMHA exhibits inhibitory effects on various bacterial species, notably Vibrio fischeri , with an effective concentration (EC50) of approximately 17 μM. This property makes it valuable in microbiological studies and potential applications in controlling bacterial growth in industrial settings . Its mechanism involves interference with bacterial cell membranes and metabolic processes .

Case Studies and Research Findings

  • Fatty Acid Oxidation Disorders : DMHA has been investigated as a potential therapeutic agent for fatty acid oxidation disorders. Studies suggest that it can improve TCA cycle profiles more effectively than traditional treatments like triheptanoin (C7), making it a promising candidate for anaplerotic therapy .
  • Microbiological Applications : In laboratory settings, DMHA has been used to study its effects on microbial growth. Its ability to inhibit Vibrio fischeri has implications for environmental monitoring and bioremediation efforts .
  • Enzymatic Interactions : The compound interacts with various enzymes involved in metabolic pathways, influencing cellular signaling and energy production. Its role as a substrate highlights its importance in both basic research and applied sciences .

属性

IUPAC Name

2,6-dimethylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-7(2)5-4-6-8(3)9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAPKSVKYITQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70975574
Record name 2,6-Dimethylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60148-94-9
Record name 2,6-Dimethylheptanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060148949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethylheptanoic acid
Reactant of Route 2
Reactant of Route 2
2,6-Dimethylheptanoic acid
Reactant of Route 3
2,6-Dimethylheptanoic acid
Reactant of Route 4
2,6-Dimethylheptanoic acid
Reactant of Route 5
2,6-Dimethylheptanoic acid
Reactant of Route 6
2,6-Dimethylheptanoic acid
Customer
Q & A

Q1: How does 2,6-Dimethylheptanoic acid emerge in the context of fatty acid oxidation disorders?

A: this compound (dMC7) is a medium branched-chain fatty acid (MCFA) that has shown potential as an anaplerotic therapy for fatty acid oxidation disorders. [] These disorders disrupt the body's ability to break down fatty acids for energy, leading to serious health problems.

Q2: How does dMC7 differ in its effects from the clinically used triheptanoin (C7)?

A: Research suggests that dMC7, along with other MCFAs like 6-amino-2,4-dimethylheptanoic acid (AdMC7) and 4,8-dimethylnonanoic acid (dMC9), can more effectively improve the profile of tricarboxylic acid cycle (TCA) intermediates compared to C7 in cells with deficient fatty acid β-oxidation. [] This improved TCA cycle profile suggests a more efficient energy production pathway.

Q3: What specific metabolic improvements have been observed with dMC7 treatment in deficient cell lines?

A: In a study using fibroblasts from patients with various fatty acid oxidation disorders, dMC7 treatment led to increased levels of several key TCA cycle intermediates. Notably, succinate levels were higher in cells deficient in carnitine palmitoyltransferase II (CPT II) and very long-chain acyl-CoA dehydrogenase (VLCAD). Additionally, malate and glutamate levels were consistently higher in VLCAD, LCHAD, TFP, and CPT II deficient cells treated with dMC7 compared to C7. []

Q4: Besides its potential therapeutic applications, how else has dMC7 been studied?

A: this compound has also been identified as a metabolite in the bacterial degradation of pristane, a branched-chain alkane found in crude oil. [] This highlights the compound's role in biological systems beyond human metabolism.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。